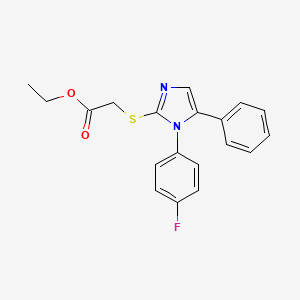![molecular formula C16H13N3O3S B2919960 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 609792-84-9](/img/structure/B2919960.png)
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a phenyl group, and a 1,3-benzodioxol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, phenyl group, and 1,3-benzodioxol group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The 1,2,4-triazole ring, phenyl group, and 1,3-benzodioxol group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the significant applications of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Studies have shown that compounds like 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can act as effective inhibitors for metal corrosion, particularly for mild steel in acidic environments such as HCl solutions. These inhibitors function by adsorbing onto the metal surface, following the Langmuir adsorption isotherm, and exhibiting mixed-type inhibition behavior (Yadav et al., 2013).
Antioxidant and Antimicrobial Properties
Certain 1,2,4-triazole derivatives have been researched for their antioxidant and antimicrobial properties. These compounds, including closely related derivatives, demonstrate potential in preventing oxidative stress in biological systems, such as the protective effects observed in mouse brain and liver tissues against ethanol-induced oxidative stress (Aktay et al., 2005). Additionally, these compounds exhibit antimicrobial activity against various pathogens, providing a basis for developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Cancer Activity
The triazole derivatives are also being explored for their potential anti-cancer properties. Molecular docking studies and density functional theory calculations have been used to understand the mechanism behind their anti-cancer properties, particularly as EGFR inhibitors. These studies suggest that specific benzimidazole derivatives bearing 1,2,4-triazole might exhibit significant activity against cancer cells (Karayel, 2021).
DNA Methylation Inhibition
Another notable application area is the inhibition of DNA methylation. 4-Substituted 4H-1,2,4-triazole-3-thiol derivatives, a category that includes compounds similar to this compound, have been synthesized and shown to influence the methylation level of tumor DNA. This opens up possibilities for these compounds in anti-tumor therapies (Hovsepyan et al., 2018).
Anti-Inflammatory Activity
Some derivatives of 1,2,4-triazole, including those similar to the compound , have been synthesized and tested for their anti-inflammatory activity. These compounds have shown promising results in this area, further diversifying their potential therapeutic applications (Labanauskas et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c23-16-18-17-15(19(16)11-4-2-1-3-5-11)9-20-12-6-7-13-14(8-12)22-10-21-13/h1-8H,9-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASEHAOCMNAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
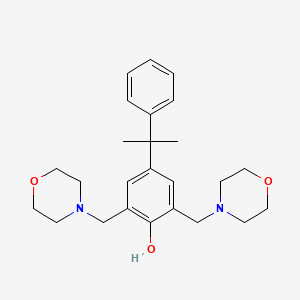
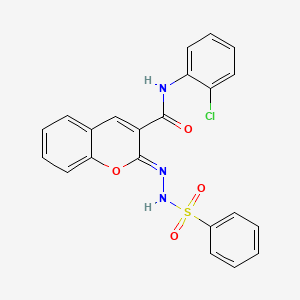
![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
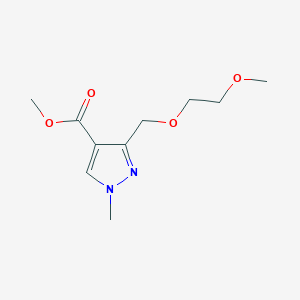

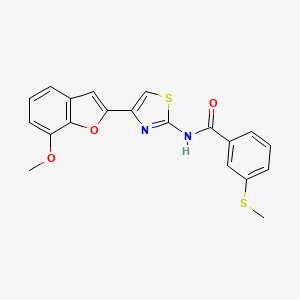
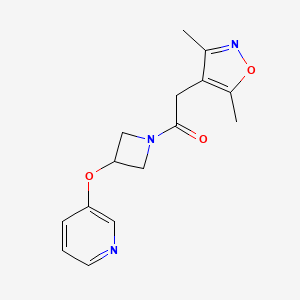
![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)
![3-{1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2919896.png)
